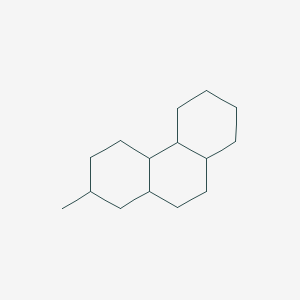
2-Methyltetradecahydrophenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyltetradecahydrophenanthrene is a hydrocarbon compound with the molecular formula C15H26. It is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon. This compound is characterized by its saturated structure, meaning it contains no double or triple bonds, making it a fully hydrogenated form of phenanthrene.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltetradecahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions. The reaction is usually conducted in a hydrogen atmosphere at temperatures ranging from 100°C to 200°C and pressures of 50 to 100 atmospheres.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous hydrogenation processes. These processes utilize large-scale reactors equipped with efficient catalysts to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the hydrogenation process and minimize the formation of by-products.
化学反应分析
Types of Reactions
2-Methyltetradecahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although already fully hydrogenated, further reduction can be attempted using strong reducing agents like lithium aluminum hydride (LiAlH4), though this is less common.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) using halogenating agents like chlorine gas (Cl2) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: No significant products due to the saturated nature of the compound.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-Methyltetradecahydrophenanthrene has various applications in scientific research, including:
Chemistry: Used as a model compound to study hydrogenation reactions and the behavior of saturated hydrocarbons.
Biology: Investigated for its potential effects on biological systems, particularly in the study of hydrocarbon metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a precursor for the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2-Methyltetradecahydrophenanthrene is primarily related to its hydrophobic nature and its ability to interact with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
相似化合物的比较
Similar Compounds
Tetradecahydrophenanthrene: Similar structure but lacks the methyl group.
Hexadecahydrophenanthrene: Contains two additional hydrogen atoms, making it more saturated.
2-Methylphenanthrene: Contains a methyl group but is not fully hydrogenated.
Uniqueness
2-Methyltetradecahydrophenanthrene is unique due to its fully saturated structure combined with a methyl group, which influences its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of saturation and methylation on hydrocarbon behavior.
属性
CAS 编号 |
90592-98-6 |
|---|---|
分子式 |
C15H26 |
分子量 |
206.37 g/mol |
IUPAC 名称 |
2-methyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene |
InChI |
InChI=1S/C15H26/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)15/h11-15H,2-10H2,1H3 |
InChI 键 |
LZIXWAYLHWNUDT-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2C(C1)CCC3C2CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S,4aR,7aS,12bR)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13857734.png)
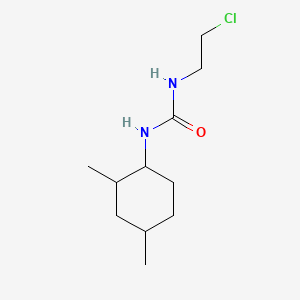
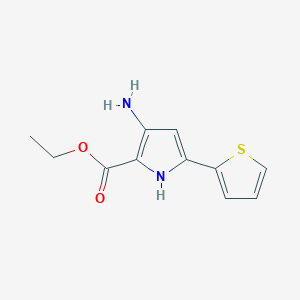
![2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13857755.png)
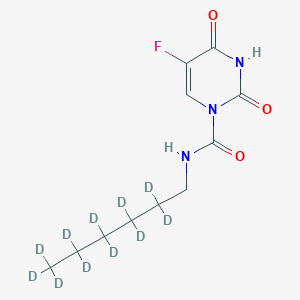
![tert-butyl [4-(1H-1,2,4-triazol-1-yl)phenyl]carbamate](/img/structure/B13857762.png)
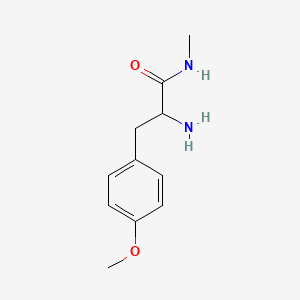
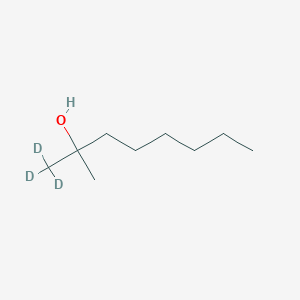
![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
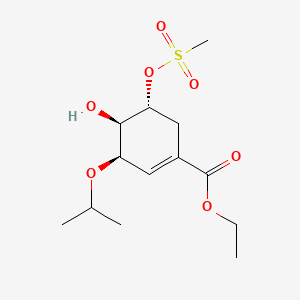
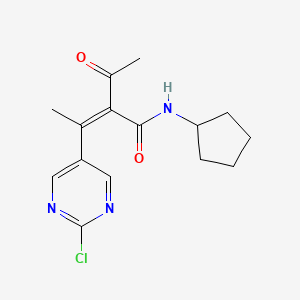
![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)
![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]Pyridine-6-ol](/img/structure/B13857827.png)
